(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid
Overview
Description
“®-Fmoc-3-benzyl-piperidine-3-carboxylic acid” is a complex organic molecule. The “Fmoc” in the name suggests the presence of a fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect amine groups. The “3-benzyl-piperidine” indicates a piperidine (a six-membered ring with one nitrogen atom) with a benzyl group at the 3-position. The “3-carboxylic acid” suggests the presence of a carboxylic acid functional group, also at the 3-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the Fmoc protecting group and the formation of the piperidine ring. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic Fmoc and benzyl groups, the piperidine ring, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid could participate in acid-base reactions . The Fmoc group could be removed under certain conditions, such as treatment with a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid could confer acidity to the molecule. The aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Chemical Biology and Protein Labeling
In chemical biology, researchers use ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid to label proteins and study their behavior. By introducing this compound into peptides or proteins, they can track protein localization, folding, and interactions. The Fmoc group facilitates purification and characterization.
These applications highlight the versatility of ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid across diverse scientific disciplines. Its unique properties continue to inspire innovative research and contribute to advancements in chemistry, materials science, and biotechnology . If you’d like further details on any specific application, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c30-26(31)28(17-20-9-2-1-3-10-20)15-8-16-29(19-28)27(32)33-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,31)/t28-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPGEVRAOIMFQJ-MUUNZHRXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122066 | |
Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid | |
CAS RN |
1354752-72-9 | |
Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354752-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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